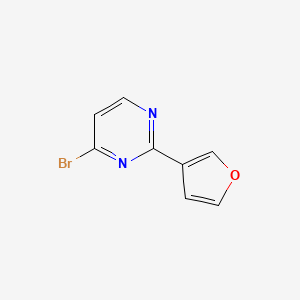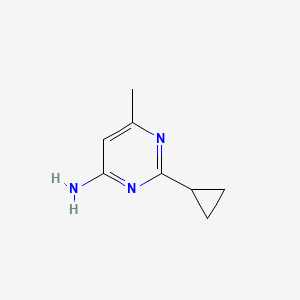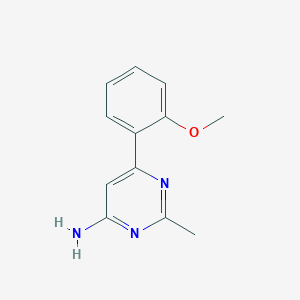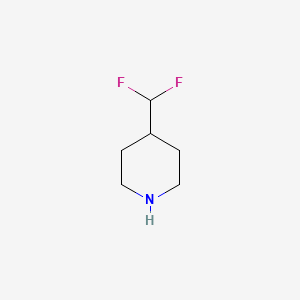
4-(Difluoromethyl)piperidine
概述
描述
4-(Difluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a difluoromethyl group at the fourth position
作用机制
Target of Action
- 4-(Difluoromethyl)piperidine this compound Pungent constituent Black pepper (Piper nigrum) and long pepper (Piper longum) While specific targets for this compound are not explicitly mentioned, it exhibits various physiological activities, including anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects .
Mode of Action
- The compound likely interacts with cellular components or signaling pathways to exert its effects. However, detailed mechanisms remain to be elucidated. Its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability-enhancing abilities contribute to managing and alleviating severe disease conditions .
Pharmacokinetics
- Information on absorption is not available. Volume of distribution is not specified. No data on protein binding is provided .
生化分析
Biochemical Properties
4-(Difluoromethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, affecting the overall metabolic pathway . Additionally, this compound has been shown to interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine from glutamate and ammonia .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and subsequent metabolic transformations . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and amino acid transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for determining the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and transcriptional regulation . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)piperidine typically involves the hydrogenation of 4-(Difluoromethyl)pyridine. This process can be carried out using catalysts such as palladium on carbon or Raney nickel under hydrogen gas at atmospheric pressure . The reaction conditions include maintaining room temperature and stirring the mixture to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. The purification of the final product involves distillation and crystallization techniques to achieve high purity levels .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the difluoromethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon and hydrogen gas are used.
Substitution: Reagents such as alkyl halides and bases are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which can be further utilized in different chemical syntheses .
科学研究应用
4-(Difluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
相似化合物的比较
4-(Trifluoromethyl)piperidine: Similar in structure but with a trifluoromethyl group.
4-(Chloromethyl)piperidine: Contains a chloromethyl group instead of difluoromethyl.
4-(Methyl)piperidine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 4-(Difluoromethyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals .
属性
IUPAC Name |
4-(difluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZRCMTUKBBOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
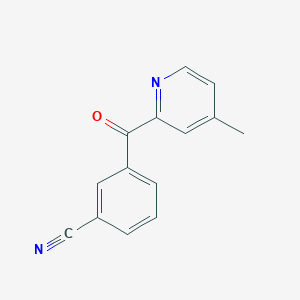
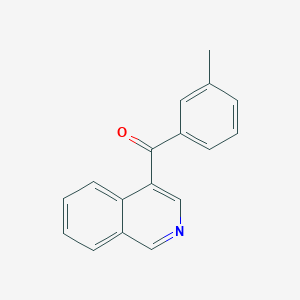
![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

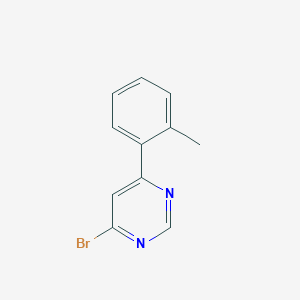
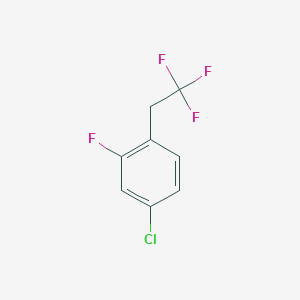
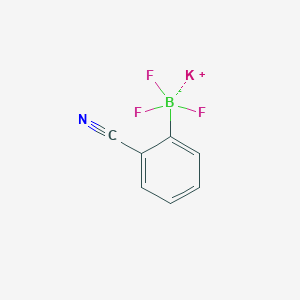

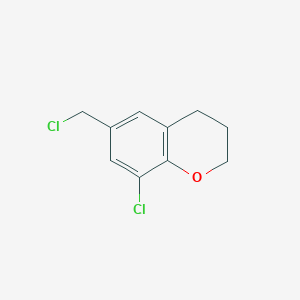
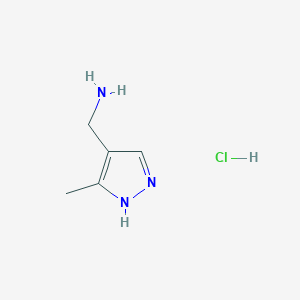
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
